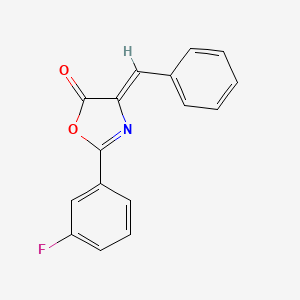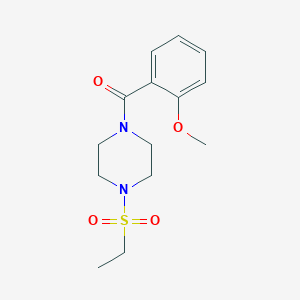![molecular formula C15H17NO3 B5682095 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5682095.png)
2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione, also known as CHIMI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CHIMI is a derivative of phthalimide and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione is not yet fully understood. However, studies have suggested that 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione may exert its biological effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. Additionally, 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis (programmed cell death) in cancer cells, indicating its potential as an antitumor agent.
Biochemical and Physiological Effects:
Studies have shown that 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione may have anti-inflammatory and analgesic effects, which could make it a potential treatment for conditions such as arthritis and chronic pain. Additionally, 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione has been shown to have antitumor activity in various cancer cell lines, suggesting its potential as a cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione is its relatively simple synthesis method, which makes it easily accessible for research purposes. Additionally, its potential applications in various fields make it a versatile compound for experimentation. However, one limitation of 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for the research of 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione. One direction could be the further exploration of its anti-inflammatory and analgesic effects, potentially leading to the development of new treatments for conditions such as arthritis and chronic pain. Another direction could be the investigation of its potential as an antitumor agent, potentially leading to the development of new cancer treatments. Additionally, the synthesis of new compounds using 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione as a building block could lead to the discovery of new materials with unique properties.
Métodos De Síntesis
One of the most common methods for synthesizing 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione is through the reaction of phthalimide with cyclohexylmethyl bromide in the presence of potassium carbonate. This reaction results in the formation of 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione as a white solid with a yield of approximately 60-70%.
Aplicaciones Científicas De Investigación
2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione has been evaluated for its potential as an anti-inflammatory, analgesic, and antitumor agent. In organic synthesis, 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione has been used as a building block for the synthesis of other compounds. In materials science, 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione has been utilized in the production of polymers and as a precursor for the synthesis of metal-organic frameworks.
Propiedades
IUPAC Name |
2-(cyclohexyloxymethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-19-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXSIGXFQJVHJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl {5-[(5-ethyl-2-thienyl)methylene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B5682024.png)


![1-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5682044.png)
![N-(4-chlorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5682050.png)
![4-{[(1R*,3S*)-1-hydroxy-3-(2-hydroxyethoxy)-7-azaspiro[3.5]non-7-yl]methyl}-N-methylbenzamide](/img/structure/B5682060.png)
![4-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5682061.png)

![2-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5682077.png)
![(3R*,5R*)-N-[2-(pyridin-2-ylthio)ethyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5682078.png)
![5,6-dimethyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5682087.png)
![ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5682101.png)

![3-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-5-{[(2-methylbenzyl)thio]methyl}-1H-1,2,4-triazole](/img/structure/B5682112.png)